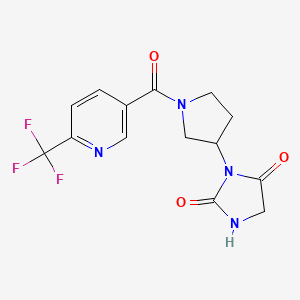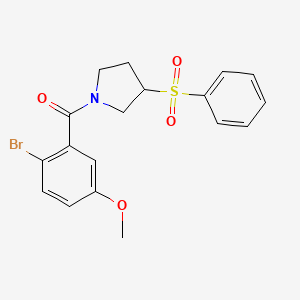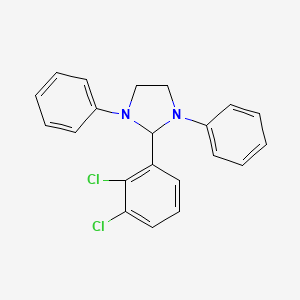
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide” is a chemical compound with the molecular formula C22H28ClN3O4S and a molecular weight of 465.99 . It is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug development. Researchers investigate its potential as a scaffold for designing novel pharmaceutical agents. Specifically, the piperazine moiety contributes to its pharmacokinetic properties, allowing for modulation of drug behavior within the body .
Antimicrobial Agents
Given the prevalence of piperazine-containing compounds in antimicrobial research, this compound is no exception. Scientists explore its antibacterial, antifungal, and antiviral properties. By modifying the substituents, they aim to enhance its efficacy against various pathogens .
Neurological Disorders
The piperazine ring has relevance in treatments for neurological conditions such as Parkinson’s and Alzheimer’s disease. Researchers investigate whether this compound could play a role in managing these disorders .
Psychoactive Substances
Interestingly, piperazine derivatives are sometimes used illicitly as psychoactive substances. While this compound’s primary focus is not recreational use, its structural features may contribute to its psychoactivity .
Agrochemicals
Piperazine-containing compounds find applications in agrochemicals. Researchers explore their potential as insecticides, herbicides, and fungicides. The compound’s structure may allow for targeted activity against pests or pathogens .
Organic Synthesis
Beyond specific applications, the compound serves as a valuable building block in organic synthesis. Scientists utilize it to create more complex molecules, leveraging its reactivity and versatility .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a key structural motif in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse target interactions.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often modulating the activity of the target protein or enzyme .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting that the effects could be diverse depending on the specific target and biological context.
properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-14(2)12-17(22)19-6-11-25(23,24)21-9-7-20(8-10-21)16-5-3-4-15(18)13-16/h3-5,13-14H,6-12H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCDFNWJXRPHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)


![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)
![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)

